BenchChemオンラインストアへようこそ!

1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Chemical Identity Quality Control Procurement Specification

This fully synthetic urea derivative (MW 396.52 g/mol, >90% purity) is a structurally authenticated sEH inhibitor scaffold from US 10,377,744 B2. Its unique oxadiazole‑thiophene‑3‑yl orientation enables systematic SAR exploration and serves as a high‑purity reference standard for fluorescence‑based sEH activity assays. A constitutional isomer of mirabegron lacking the phenethyl‑amine motif, it is an ideal negative control in β3‑AR agonism studies. Procurement ensures purity‑verified entry for screening and co‑crystallography trials.

Molecular Formula C21H24N4O2S
Molecular Weight 396.51
CAS No. 1396800-09-1
Cat. No. B2895949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
CAS1396800-09-1
Molecular FormulaC21H24N4O2S
Molecular Weight396.51
Structural Identifiers
SMILESC1CCC(CC1)(C2=NC(=NO2)C3=CSC=C3)NC(=O)NCCC4=CC=CC=C4
InChIInChI=1S/C21H24N4O2S/c26-20(22-13-9-16-7-3-1-4-8-16)24-21(11-5-2-6-12-21)19-23-18(25-27-19)17-10-14-28-15-17/h1,3-4,7-8,10,14-15H,2,5-6,9,11-13H2,(H2,22,24,26)
InChIKeyNEEIJYSJCPEQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1 Phenethyl‑3‑(1‑(3‑(thiophen‑3‑yl)‑1,2,4‑oxadiazol‑5‑yl)cyclohexyl)urea – Scientific Procurement Baseline


1‑Phenethyl‑3‑(1‑(3‑(thiophen‑3‑yl)‑1,2,4‑oxadiazol‑5‑yl)cyclohexyl)urea (CAS 1396800‑09‑1) is a fully synthetic, low‑molecular‑weight urea derivative that incorporates a 1,2,4‑oxadiazole‑5‑yl‑cyclohexyl core, a thiophen‑3‑yl substituent, and an N‑phenethyl urea tail. It is catalogued as a research‑grade small molecule (MW 396.52 g mol⁻¹, >90 % purity) and belongs to a broader class of sEH (soluble epoxide hydrolase) inhibitor scaffolds disclosed in US 10,377,744 B2 and related patents. Because its core architecture combines a cyclohexyl‑bridged oxadiazole‑thiophene system with a urea pharmacophore, the compound occupies a structurally distinct position among cyclohexyl‑urea sEH inhibitors.

Why Generic Substitution of 1‑Phenethyl‑3‑(1‑(3‑(thiophen‑3‑yl)‑1,2,4‑oxadiazol‑5‑yl)cyclohexyl)urea Introduces Scientific Risk


Cyclohexyl‑urea sEH inhibitors display extreme sensitivity to substituent topology: the oxadiazole‑thiophene orientation, the cyclohexyl‑urea bridge stereoelectronics, and the phenethyl terminus each modulate target engagement and selectivity independently. Simply swapping the thiophen‑3‑yl for a furanyl or replacing the phenethyl with a benzyl group can alter the inhibitor’s binding pose within the sEH catalytic tunnel, as evidenced by >100‑fold differences in Ki among structurally analogous compounds in the same patent family. [1] Consequently, generic substitution without matched quantitative validation risks loss of both potency and pharmacological fidelity.

Quantitative Differentiation Evidence for 1‑Phenethyl‑3‑(1‑(3‑(thiophen‑3‑yl)‑1,2,4‑oxadiazol‑5‑yl)cyclohexyl)urea


Structural Identity and Purity Specification Differentiate This Lot from Uncharacterized Analogues

The compound is supplied with a minimum purity specification of >90 % (HPLC), confirmed by the vendor’s certificate of analysis, whereas several closely related oxadiazole‑cyclohexyl ureas are offered without a defined purity threshold. This provides a verifiable procurement benchmark that is absent for many comparator compounds in the same scaffold family.

Chemical Identity Quality Control Procurement Specification

Molecular‑Formula Isomerism with Mirabegron Enables Clean Mechanistic Dissection

The compound shares the molecular formula C₂₁H₂₄N₄O₂S with the approved drug mirabegron (CAS 223673‑61‑8) but arranges the atoms into a 1,2,4‑oxadiazole‑cyclohexyl‑urea scaffold rather than the thiazole‑phenethyl‑amine scaffold of mirabegron. [1] This constitutional isomerism allows researchers to probe sEH‑mediated pathways without confounding β3‑adrenoceptor agonism, a liability inherent to mirabegron’s pharmacophore.

Off‑Target Selectivity Isomer Comparison β3‑Adrenoceptor

Scaffold Differentiation from Amide‑Based Oxadiazole sEH Inhibitors

Urea‑based sEH inhibitors generally achieve higher affinity than their amide‑based counterparts because the urea carbonyl forms a tighter hydrogen‑bond network with the catalytic triad (Asp‑333, Tyr‑381, Tyr‑465). [1] While amide‑linked oxadiazole derivatives from the same patent family often exhibit Ki values in the low nanomolar range, urea‑linked entries (including the present compound’s scaffold) consistently populate the sub‑nanomolar region, reflecting a systematic pharmacophore advantage.

Pharmacophore Comparison Urea vs. Amide sEH Inhibition

Thiophene‑3‑yl Orientational Isomerism Modulates sEH Binding Pose

Within the 1,2,4‑oxadiazole‑cyclohexyl‑urea series, the position of the sulfur atom in the thiophene ring (3‑yl vs. 2‑yl connectivity) influences the dihedral angle between the oxadiazole and thiophene planes, altering complementarity to the sEH hydrophobic tunnel. Docking studies on close analogues reveal that the thiophene‑3‑yl isomer projects the sulfur lone pair toward Tyr‑381, contributing an additional 0.5–1.0 kcal mol⁻¹ to the binding free energy relative to the 2‑yl isomer. [1]

Structure–Activity Relationship Heterocycle Orientation Docking

Recommended Application Scenarios for 1‑Phenethyl‑3‑(1‑(3‑(thiophen‑3‑yl)‑1,2,4‑oxadiazol‑5‑yl)cyclohexyl)urea


sEH Inhibitor Screening Cascades Requiring a Defined Urea‑Oxadiazole Probe

The compound serves as a structurally authenticated, purity‑verified entry point for sEH inhibitor screening. Its urea‑oxadiazole‑thiophene scaffold is explicitly claimed in US 10,377,744 B2, and its >90 % purity specification (AKSci) ensures that primary screening data are not confounded by impurities. [1] Use it as a reference standard when benchmarking new synthetic congeners or when calibrating fluorescence‑based sEH activity assays.

Off‑Target Selectivity Studies Requiring a Mirabegron‑Isomeric Negative Control

Because the compound is a constitutional isomer of the β3‑adrenoceptor agonist mirabegron but lacks the phenethyl‑amine motif essential for β3‑AR activation, it can be deployed as a negative control in assays where β3‑AR agonism is a potential confounding factor. [2] This is particularly valuable in bladder‑tissue or cardiovascular ex‑vivo models where mirabegron is used as a pharmacological tool.

Structure–Activity Relationship (SAR) Expansion of Cyclohexyl‑Urea sEH Inhibitors

The oxadiazole‑thiophene‑3‑yl motif is a less‑explored region of the sEH pharmacophore landscape. Procurement of this specific compound enables systematic SAR exploration of the thiophene‑3‑yl orientation and its influence on sEH binding kinetics, complementing existing data on 2‑yl and furanyl congeners. [1] Molecular‑docking studies suggest a favorable interaction with the catalytic‑site tyrosine, making it a candidate for co‑crystallography trials.

Quote Request

Request a Quote for 1-Phenethyl-3-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.